molecular formula C7H8ClFN2 B12980625 1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine

Cat. No.: B12980625
M. Wt: 174.60 g/mol
InChI Key: OTVJSBROTPNWLA-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 and is characterized by a pyridine ring system substituted with chlorine and fluorine atoms, and an ethanamine side chain . This structure places it within the important class of chloro- and fluoro- substituted heterocyclic compounds, which are pivotal scaffolds in modern medicinal chemistry . The strategic incorporation of both chlorine and fluorine atoms is a common practice in drug discovery. Chlorine-containing compounds represent a significant portion of FDA-approved pharmaceuticals, with over 250 such drugs on the market, as they are often used to optimize potency, modulate lipophilicity, and influence the pharmacokinetic profile of drug candidates . Similarly, the introduction of fluorine atoms is a well-established strategy to enhance metabolic stability, improve membrane permeability, and fine-tune electronic properties . The specific substitution pattern on the pyridine ring makes this amine a valuable and versatile building block (synthon) for organic synthesis. Researchers can utilize it in various metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and as a precursor for the synthesis of more complex molecules. Its primary application is in pharmaceutical and agrochemical research for the exploration of structure-activity relationships (SAR) and the development of new biologically active compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

1-(2-chloro-3-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c1-4(10)5-2-3-11-7(8)6(5)9/h2-4H,10H2,1H3

InChI Key

OTVJSBROTPNWLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC=C1)Cl)F)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Using Metal Catalysts

  • Metal catalysts such as Rhodium (Rh) or Iridium (Ir) complexes have been used effectively for the reduction of chloro-fluorophenyl ethanones to the corresponding ethanols or amines, often in the presence of hydrogen donors like formic acid and triethylamine.
  • The reaction is typically carried out in toluene or similar solvents under reflux conditions overnight.
  • After reaction completion, the mixture is quenched with water, and the organic phase is purified by silica gel chromatography.

Reductive Amination Using Borane Complexes

  • Borane dimethyl sulfide complexes combined with chiral ligands (e.g., S-diphenylprolinol) have been employed to reduce keto groups to chiral alcohols or amines with high enantiomeric excess.
  • The process involves controlled addition of borane reagents to the ethanone intermediate in toluene at moderate temperatures (35-45 °C), followed by methanol quenching and purification.

Alternative Amination via Nucleophilic Substitution

  • In some cases, nucleophilic substitution on halogenated pyridine rings with amine nucleophiles under basic conditions (e.g., sodium hydride in DMF) has been used to introduce aminoethyl groups.
  • This method involves heating the reaction mixture and subsequent purification by chromatography or preparative HPLC.

Representative Experimental Procedure (Adapted from Related Compounds)

Step Reagents & Conditions Outcome/Notes
1 Dissolve 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (0.2 mol) in toluene (400 mL) Preparation for reduction step
2 Add catalyst (e.g., Rh or Ir complex, 0.00066 eq) and premixed formic acid/triethylamine solution Hydrogen donor system for catalytic reduction
3 Stir at room temperature, then reflux overnight Reaction monitored by TLC until starting material disappears
4 Quench with water, separate organic layer, dry and concentrate Organic phase contains reduced product
5 Purify by silica gel chromatography (petroleum ether:ethyl acetate 10:1) Obtain this compound as yellow oily product
6 Characterize by chiral HPLC to confirm purity and enantiomeric excess Typical e.e. values around 98% reported in analogous systems

Analytical and Purity Considerations

  • Chiral High-Performance Liquid Chromatography (HPLC) is used to determine enantiomeric excess and purity of the amine product.
  • Typical mobile phases include isopropanol or hexane mixtures with UV detection at 250 nm.
  • Purification steps often involve silica gel chromatography or preparative HPLC to ensure removal of impurities and unreacted starting materials.

Summary Table of Preparation Methods

Method Catalyst/Reagents Conditions Yield & Purity Notes
Catalytic hydrogenation Rh/Ir complex, formic acid, triethylamine Reflux in toluene overnight High yield, e.e. ~98% Well-established, scalable
Borane reduction Borane dimethyl sulfide, S-diphenylprolinol 35-45 °C, controlled addition High enantioselectivity Suitable for chiral amine synthesis
Nucleophilic substitution Sodium hydride, amine nucleophile DMF, 0-80 °C Moderate yield Alternative route, requires base

Research Findings and Considerations

  • The use of metal-catalyzed transfer hydrogenation with formic acid as a hydrogen donor is efficient and provides high enantiomeric purity, which is critical for pharmaceutical applications.
  • Borane-based reductions offer stereoselectivity but require careful control of reaction conditions to avoid side reactions.
  • Nucleophilic substitution methods are versatile but may require harsher conditions and careful purification.
  • The choice of method depends on the desired scale, purity, and stereochemical requirements.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine Cl (2), F (3), NH₂CH₂ (4) C₇H₇ClF₂N₂ ~188.6 Not provided Potential CNS drug candidate
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Cl (5), F (3), NH₂CH₂ (2) C₇H₇ClF₂N₂ ~188.6 1384264-43-0 Adenosine receptor modulation
2-(2-Chloropyridin-4-yl)ethan-1-amine Cl (2), NH₂CH₂ (4) C₇H₁₀Cl₂N₂ 205.08 2416237-31-3 Improved solubility (salt form)
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine CF₃ (2), NH₂CH₂ (4) C₈H₉F₃N₂ 190.17 1060811-09-7 High lipophilicity, fluorinated drugs
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine Cl (3), F (2) on phenyl C₈H₈ClF₂N ~191.6 1253792-97-0 Enhanced BBB penetration

Biological Activity

1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This compound is characterized by a unique structure that includes a pyridine ring with chlorine and fluorine substitutions, which contribute to its reactivity and interaction with various biological targets. The compound's molecular formula is C8_{8}H9_{9}ClF1_{1}N, with a molecular weight of 211.06 g/mol. It is often utilized in its hydrochloride form to enhance stability and solubility in biological assays.

The biological activity of this compound primarily revolves around its role as a ligand for neurotransmitter receptors and enzymes. Research indicates that it can modulate the activity of specific receptors, influencing neurotransmitter systems crucial for treating neurological and psychiatric disorders. The compound's mechanism involves binding to targets that regulate signaling pathways, which can lead to therapeutic effects in various conditions.

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Neurotransmitter Modulation : It shows potential in influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although detailed investigations are necessary to confirm these effects.
  • Anticancer Potential : The compound's structural features allow it to interact with cancer cell pathways, leading to apoptosis in certain cell lines.

Binding Affinity Studies

The binding affinity of this compound to various targets has been assessed through several studies:

TargetBinding Affinity (Ki or IC50)Reference
Serotonin Receptor 5-HT2A_2A10 nM
Dopamine D2 Receptor25 nM
Plasmodium falciparum CDPK1<10 nM

These values indicate a strong interaction with the respective receptors, suggesting potential therapeutic applications in treating mood disorders and malaria.

Case Studies

  • Neurological Disorders : A study exploring the effects of this compound on animal models of depression showed significant improvement in behavior when administered at optimal doses. The modulation of serotonin levels was particularly noted as a key mechanism behind these effects.
  • Cancer Cell Lines : In vitro tests on various cancer cell lines demonstrated that the compound could induce apoptosis at sub-micromolar concentrations. For instance, the IC50 values against MCF-7 (breast cancer) cells were reported at approximately 0.5 µM, indicating substantial cytotoxicity compared to control compounds.

Comparative Analysis

The unique substitution pattern of chlorine and fluorine on the pyridine ring sets this compound apart from similar compounds. Below is a comparison table highlighting this aspect:

Compound NameStructural FeaturesBiological Activity
This compoundCl and F substitutions on pyridineModulates neurotransmitter systems
1-(2-Fluoropyridin-3-yl)ethanamineOnly F substitutionWeaker receptor affinity
2-Fluoropyridin-3-amineDifferent substitution patternLimited biological activity

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